![molecular formula C17H19N3 B12930429 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine CAS No. 37743-75-2](/img/structure/B12930429.png)
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of 4-isopropylbenzylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, green chemistry approaches, such as solvent-free conditions or the use of environmentally benign solvents, are being investigated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Functionalized benzimidazole derivatives with various substituents.
Scientific Research Applications
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-amine
- 1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine
- 1-(4-Methoxybenzyl)-1H-benzo[d]imidazol-2-amine
Comparison
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric properties, and overall biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
CAS No. |
37743-75-2 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C17H19N3/c1-12(2)14-9-7-13(8-10-14)11-20-16-6-4-3-5-15(16)19-17(20)18/h3-10,12H,11H2,1-2H3,(H2,18,19) |
InChI Key |
AJVIOEZHPVOIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)

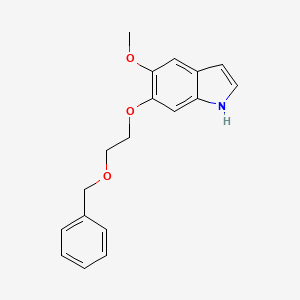
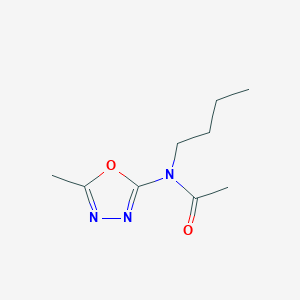
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
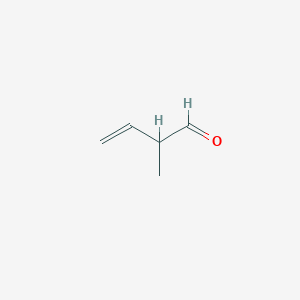
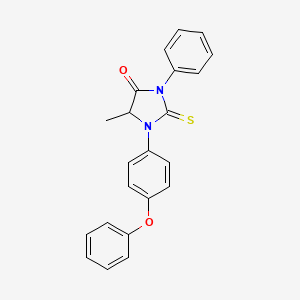
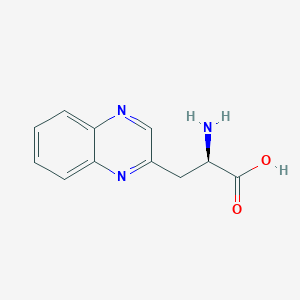

![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
